3-(Butan-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(Butan-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: is an organic compound that belongs to the class of indolinones. This compound features a unique structure with a butan-2-yl group and a hydroxy group attached to an indolinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a substituted aniline with a suitable ketone under acidic or basic conditions can lead to the formation of the indolinone core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The indolinone core can be reduced to form indoline derivatives.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(Butan-2-yl)-3-oxo-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 3-(Butan-2-yl)-3-hydroxyindoline.
Substitution: Formation of various substituted indolinone derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Butan-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the indolinone core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Butan-2-yl)-3-oxo-1,3-dihydro-2H-indol-2-one
- 3-(Butan-2-yl)-3-hydroxyindoline
- 3-(Butan-2-yl)-3-methoxy-1,3-dihydro-2H-indol-2-one
Uniqueness
3-(Butan-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to the presence of both a butan-2-yl group and a hydroxy group on the indolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
65306-98-1 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-butan-2-yl-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8(2)12(15)9-6-4-5-7-10(9)13-11(12)14/h4-8,15H,3H2,1-2H3,(H,13,14) |
InChI Key |
RWZWFLWCMOCVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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